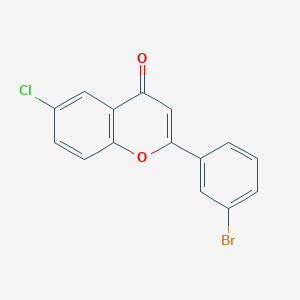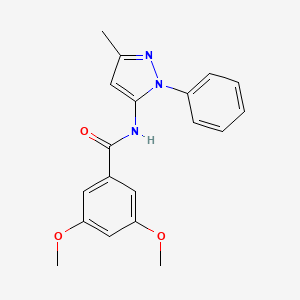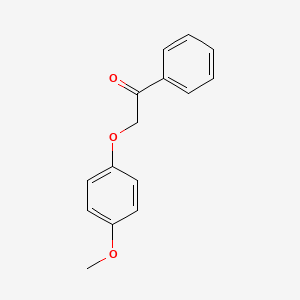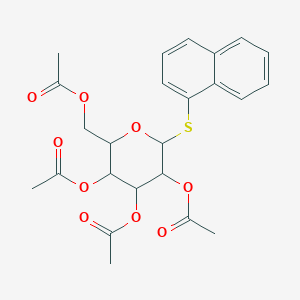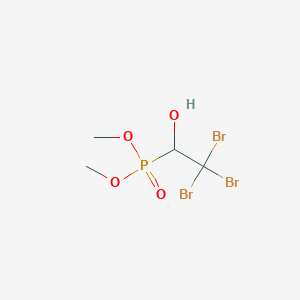![molecular formula C45H78N2O34 B14161150 6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin CAS No. 131991-59-8](/img/structure/B14161150.png)
6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. This particular compound features an aminopropyl group attached to the 6A position of the cyclodextrin ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin typically involves the reaction of β-cyclodextrin with 3-aminopropylamine. The process begins with the activation of the 6A position of β-cyclodextrin, often using a tosylation reaction to introduce a tosyl group. This is followed by nucleophilic substitution with 3-aminopropylamine to replace the tosyl group with the aminopropyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin has a wide range of applications in scientific research:
Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of inclusion complexes.
Biology: The compound is employed in drug delivery systems due to its ability to encapsulate hydrophobic drugs, enhancing their solubility and stability.
Mecanismo De Acción
The mechanism of action of 6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. The aminopropyl group enhances its binding affinity and selectivity for specific targets. This property is exploited in drug delivery systems, where the compound can encapsulate and release drugs in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 6A-[(2-Aminopropyl)amino]-6-deoxy-β-cyclodextrin
- 6A-[(3-Aminopropyl)amino]-6A-deoxy-α-cyclodextrin
- 6A-[(3-Aminopropyl)amino]-6A-deoxy-γ-cyclodextrin
Uniqueness
6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin is unique due to its specific aminopropyl modification, which imparts distinct chemical properties compared to other cyclodextrin derivatives. This modification enhances its solubility, binding affinity, and versatility in various applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
131991-59-8 |
|---|---|
Fórmula molecular |
C45H78N2O34 |
Peso molecular |
1191.1 g/mol |
Nombre IUPAC |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[(3-aminopropylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C45H78N2O34/c46-2-1-3-47-4-11-32-18(54)25(61)39(68-11)76-33-12(5-48)70-41(27(63)20(33)56)78-35-14(7-50)72-43(29(65)22(35)58)80-37-16(9-52)74-45(31(67)24(37)60)81-38-17(10-53)73-44(30(66)23(38)59)79-36-15(8-51)71-42(28(64)21(36)57)77-34-13(6-49)69-40(75-32)26(62)19(34)55/h11-45,47-67H,1-10,46H2/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1 |
Clave InChI |
QPAWWGUMFGCBGN-HCHLQLBUSA-N |
SMILES isomérico |
C(CN)CNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O |
SMILES canónico |
C(CN)CNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
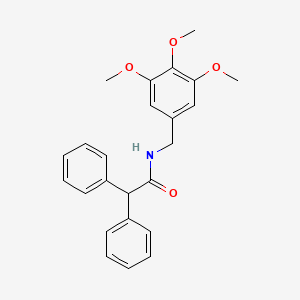
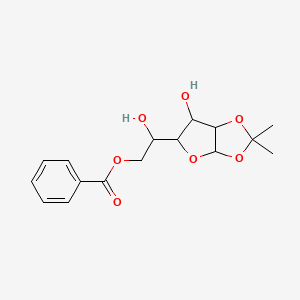

![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)


![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)

